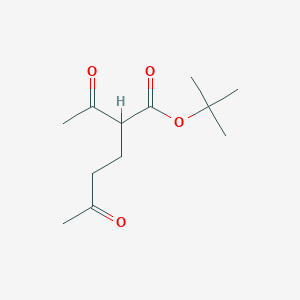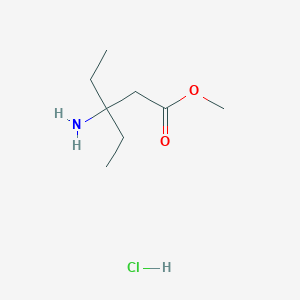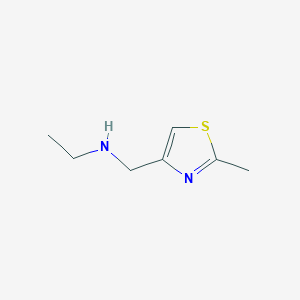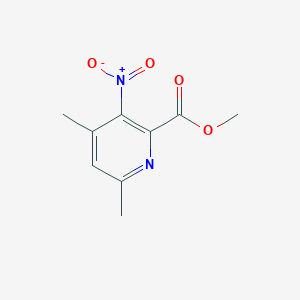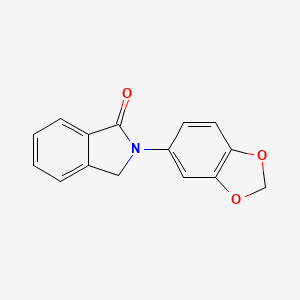
2-(2H-1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-isoindol-1-one is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzodioxole moiety and the isoindole moiety.
Coupling Reaction: A palladium-catalyzed C-N cross-coupling reaction is often employed to couple the benzodioxole and isoindole moieties. This reaction is facilitated by the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and a phosphine ligand, such as 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP).
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as cesium carbonate (Cs2CO3), and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzodioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar benzodioxole moiety and have been studied for their anticancer properties.
Benzo[d][1,3]dioxole derivatives: These compounds also contain the benzodioxole structural motif and have various biological activities.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89313-74-6 |
|---|---|
Fórmula molecular |
C15H11NO3 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C15H11NO3/c17-15-12-4-2-1-3-10(12)8-16(15)11-5-6-13-14(7-11)19-9-18-13/h1-7H,8-9H2 |
Clave InChI |
MELOBGGOLJKGAE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=O)N1C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


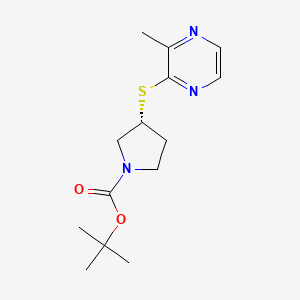
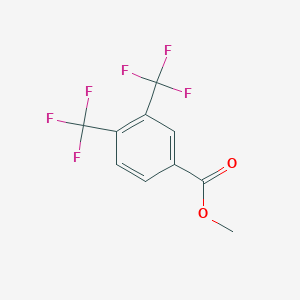
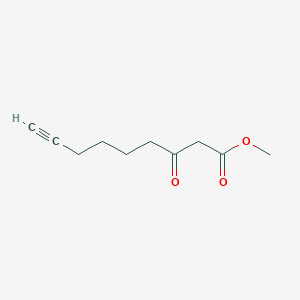
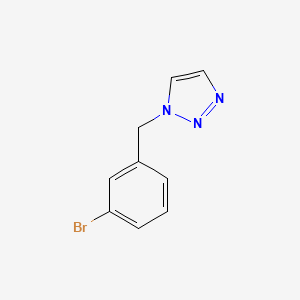
![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
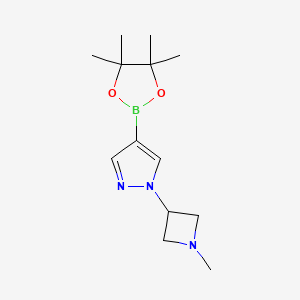
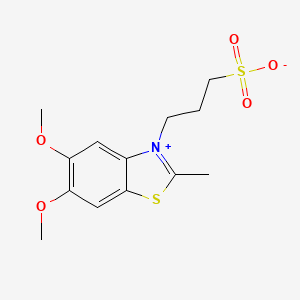
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)

